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molecular formula C12H18O4 B8312486 4-(1-Hydroxy-2,2-dimethoxyethyl)-2,5-dimethylphenol

4-(1-Hydroxy-2,2-dimethoxyethyl)-2,5-dimethylphenol

Cat. No. B8312486
M. Wt: 226.27 g/mol
InChI Key: LOFUWVSJBJFQPY-UHFFFAOYSA-N
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Patent
US07396954B2

Procedure details

A suspension of an aqueous solution of 5.2% sodium hydroxide (630 g), 2,5-xylenol (100 g), an aqueous solution of 60% glyoxal dimethyacetal (213 g) and water (200 g) was heated at 55° C. for 5 hours with stirring. The reaction mixture was cooled in an ice bath, and to the mixture were added acetonitrile (90 g) and 7.4% hydrochloric acid (380 g) successively. The precipitating crystals were filtered to give 4-(1-hydroxy-2,2-dimethoxyethyl)-2,5-dimethylphenol (150 g).
Quantity
630 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Two
Quantity
380 g
Type
reactant
Reaction Step Three
Quantity
90 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([OH:11])[C:4]([CH3:10])=[CH:5][CH:6]=[C:7]([CH3:9])[CH:8]=1.[CH3:12][O:13][CH:14]([O:17][CH3:18])[CH:15]=[O:16].Cl>C(#N)C.O>[OH:16][CH:15]([C:6]1[C:7]([CH3:9])=[CH:8][C:3]([OH:11])=[C:4]([CH3:10])[CH:5]=1)[CH:14]([O:17][CH3:18])[O:13][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
630 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C=1(C(=CC=C(C1)C)C)O
Step Two
Name
Quantity
213 g
Type
reactant
Smiles
COC(C=O)OC
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
380 g
Type
reactant
Smiles
Cl
Name
Quantity
90 g
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitating crystals were filtered

Outcomes

Product
Name
Type
product
Smiles
OC(C(OC)OC)C1=CC(=C(C=C1C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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